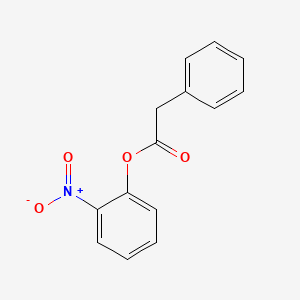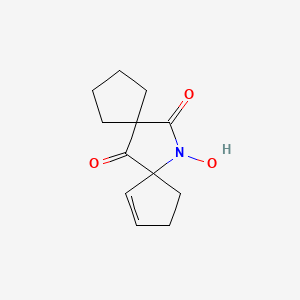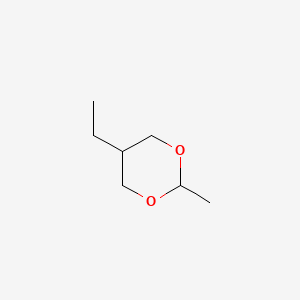
Benzeneacetic acid, 2-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-nitrophenyl ester is an organic compound that belongs to the class of esters. It is derived from benzeneacetic acid and 2-nitrophenol. This compound is known for its applications in organic synthesis and has been used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneacetic acid, 2-nitrophenyl ester can be synthesized through the esterification of benzeneacetic acid with 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield benzeneacetic acid and 2-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzeneacetic acid and 2-nitrophenol.
Reduction: Benzeneacetic acid, 2-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzeneacetic acid, 2-nitrophenyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study enzyme-catalyzed ester hydrolysis reactions.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industrial Applications: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzeneacetic acid, 2-nitrophenyl ester involves its interaction with various molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
- Phenylacetic acid, 2-nitrophenyl ester
- Benzeneacetic acid, 4-nitrophenyl ester
- Phenylacetic acid, 4-nitrophenyl ester
Uniqueness
Benzeneacetic acid, 2-nitrophenyl ester is unique due to its specific ester linkage and the position of the nitro group on the phenyl ring. This structural configuration imparts distinct chemical reactivity and physical properties compared to its analogs.
Properties
CAS No. |
24265-30-3 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(2-nitrophenyl) 2-phenylacetate |
InChI |
InChI=1S/C14H11NO4/c16-14(10-11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)15(17)18/h1-9H,10H2 |
InChI Key |
VTXJPTGEIUIISJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)






![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)


![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)



